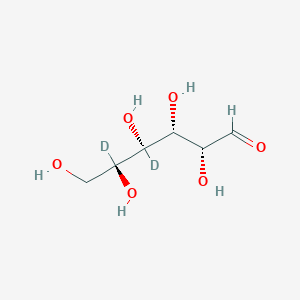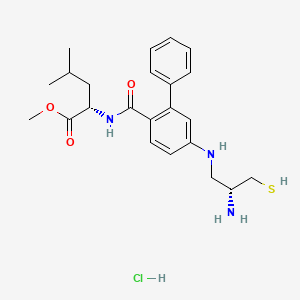
GGTI-286 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GGTI-286 (hydrochloride) is a potent, cell-permeable, and selective inhibitor of geranylgeranyltransferase I (GGTase I). It is known for its ability to selectively inhibit the geranylgeranylation of Rap1A over the farnesylation of H-Ras in NIH3T3 cells . This compound has shown significant potential in disrupting oncogenic K-Ras4B stimulation, making it a valuable tool in cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
GGTI-286 (hydrochloride) is synthesized through a series of chemical reactions involving the coupling of specific amino acids and aromatic compounds. The synthetic route typically involves the following steps:
Formation of the Peptidomimetic Backbone: The synthesis begins with the preparation of a peptidomimetic backbone, which involves the coupling of an amino acid derivative with an aromatic compound.
Introduction of Functional Groups: Functional groups such as amines and thiols are introduced to the backbone to enhance its inhibitory properties.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form to improve its solubility and stability
Industrial Production Methods
Industrial production of GGTI-286 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large quantities of the starting materials are reacted in batch reactors under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization and chromatography to obtain the desired purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and potency
Analyse Des Réactions Chimiques
Types of Reactions
GGTI-286 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like halogens and nucleophiles are used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted aromatic compounds from substitution reactions .
Applications De Recherche Scientifique
GGTI-286 (hydrochloride) has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of oncogenic K-Ras4B and its effects on cancer cell proliferation.
Cell Signaling: The compound is employed to investigate the role of geranylgeranylation in cell signaling pathways, particularly those involving Rap1A and H-Ras.
Drug Development: GGTI-286 (hydrochloride) serves as a lead compound in the development of new inhibitors targeting GGTase I.
Biological Studies: It is used in various biological studies to understand the molecular mechanisms underlying diseases and to identify potential therapeutic targets.
Mécanisme D'action
GGTI-286 (hydrochloride) exerts its effects by inhibiting geranylgeranyltransferase I (GGTase I), an enzyme responsible for the post-translational modification of proteins through geranylgeranylation. This modification is crucial for the proper functioning of several signaling proteins, including Rap1A and K-Ras4B . By inhibiting GGTase I, GGTI-286 (hydrochloride) disrupts the membrane association and activation of these proteins, leading to the inhibition of cell proliferation and tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
FTI-276: A farnesyltransferase inhibitor that targets the farnesylation of H-Ras.
GGTI-2147: Another geranylgeranyltransferase I inhibitor with similar properties to GGTI-286 (hydrochloride).
GGTI-298: A related compound that also inhibits GGTase I but with different potency and selectivity.
Uniqueness of GGTI-286 (hydrochloride)
GGTI-286 (hydrochloride) is unique due to its high potency and selectivity for inhibiting the geranylgeranylation of Rap1A over the farnesylation of H-Ras. This selectivity makes it a valuable tool for studying specific signaling pathways and developing targeted therapies .
Propriétés
Formule moléculaire |
C23H32ClN3O3S |
|---|---|
Poids moléculaire |
466.0 g/mol |
Nom IUPAC |
methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C23H31N3O3S.ClH/c1-15(2)11-21(23(28)29-3)26-22(27)19-10-9-18(25-13-17(24)14-30)12-20(19)16-7-5-4-6-8-16;/h4-10,12,15,17,21,25,30H,11,13-14,24H2,1-3H3,(H,26,27);1H/t17-,21+;/m1./s1 |
Clé InChI |
PNQLWUKJYIPIMS-JKSHRDEXSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.Cl |
SMILES canonique |
CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


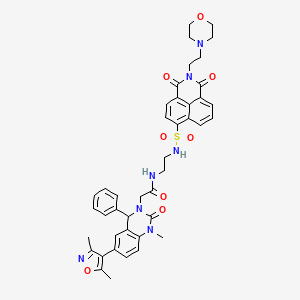

![N-[9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15141714.png)
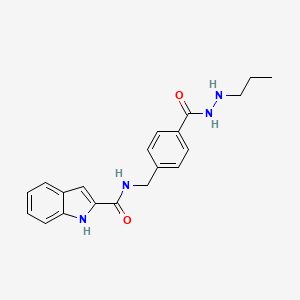
![[DAla2] Dynorphin A (1-9) (porcine)](/img/structure/B15141729.png)
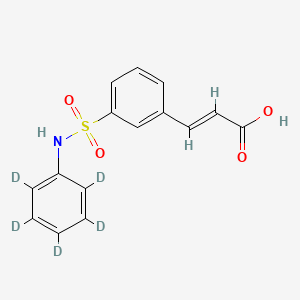
![[[N'-[(4S)-4-acetamido-5-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethylamino]-5-oxopentyl]carbamimidoyl]amino]phosphonic acid](/img/structure/B15141737.png)

![1-[(2R,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141747.png)
![propan-2-yl (2S)-2-[[[(2S,3S,4R,5S)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B15141755.png)


